1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Description
The compound 1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 3-methylphenyl substituent at the pyrrolidine nitrogen and a 1,3,4-thiadiazole ring linked via a sulfanyl group to a pyridin-2-ylmethyl moiety. The pyridinylmethyl sulfanyl group may enhance solubility or target-specific interactions, distinguishing it from analogs with simpler substituents .
Properties
IUPAC Name |
1-(3-methylphenyl)-5-oxo-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-13-5-4-7-16(9-13)25-11-14(10-17(25)26)18(27)22-19-23-24-20(29-19)28-12-15-6-2-3-8-21-15/h2-9,14H,10-12H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROFFDIVXYBIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic molecule that incorporates several pharmacologically relevant scaffolds, including a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature and case studies.
1. Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. For instance, derivatives of thiadiazole have been evaluated for their effectiveness against various bacterial strains. In one study, a series of thiadiazole derivatives exhibited moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 1 to 5 μg/ml .
2. Anticancer Properties
Research indicates that thiadiazole derivatives possess anticancer activity. A study involving several 5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles showed promising antiproliferative effects against multiple cancer cell lines with IC50 values below 10 μM . The mechanism often involves the induction of apoptosis through pathways such as caspase activation and modulation of p53 expression levels .
3. Anti-inflammatory Effects
The anti-inflammatory potential of compounds with a thiadiazole core has been noted in various studies. These compounds can inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic efficacy in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the thiadiazole ring and substitutions on the pyrrolidine core can significantly influence potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on thiadiazole | Enhanced antimicrobial activity |
| Variations in pyrrolidine structure | Altered anticancer efficacy |
Case Study 1: Antimicrobial Evaluation
A series of synthesized 1,3,4-thiadiazole derivatives were tested against Mycobacterium tuberculosis. The compound demonstrated effective inhibition against both wild-type and monoresistant strains, indicating its potential as an antituberculosis agent. Notably, it exhibited excellent metabolic stability and bioavailability .
Case Study 2: Anticancer Screening
In another investigation, a set of thiadiazole derivatives was screened for antiproliferative activity against six cancer cell lines. Among these, two compounds showed remarkable results with IC50 values under 10 μM across multiple cell lines, suggesting their viability as leads for further development in cancer therapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Studies have indicated that compounds with thiadiazole moieties exhibit significant antimicrobial properties. The presence of the pyridine and pyrrolidine rings may enhance the biological activity of this compound against various bacterial strains and fungi. Research has shown that derivatives of thiadiazoles can inhibit the growth of resistant strains of bacteria, making them valuable in developing new antibiotics.
Anti-inflammatory Properties : Similar to other compounds containing a pyrrolidine structure, this compound may possess anti-inflammatory effects. The mechanism is likely related to the inhibition of cyclooxygenase enzymes, akin to the action of celecoxib, a known anti-inflammatory drug. This aspect needs further exploration through in vivo studies to confirm its efficacy and safety profile.
Cancer Research : There is emerging evidence that compounds similar to this one may have anticancer properties. The interaction between the thiadiazole and pyridine groups with cellular pathways involved in cancer proliferation could be a focus for future research. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells, warranting further investigation.
Agricultural Applications
Pesticide Development : The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Thiadiazoles are known for their efficacy in pest control, and modifications to their structure can lead to enhanced activity against specific pests while minimizing toxicity to non-target organisms.
Plant Growth Regulators : Compounds like this one may serve as plant growth regulators, promoting growth or enhancing resistance to environmental stressors. Research into their effects on plant physiology could lead to practical applications in agriculture.
Material Science Applications
Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis. The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities such as conductivity or reactivity.
Nanotechnology : Investigating the use of this compound in nanomaterials could yield interesting results. Its ability to form complexes with metals or other nanoparticles may lead to advancements in drug delivery systems or sensors.
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study evaluated various thiadiazole derivatives for their antimicrobial properties. The results indicated that certain modifications significantly increased activity against Gram-positive and Gram-negative bacteria (Journal of Medicinal Chemistry, 2023) .
- Anti-inflammatory Effects : In vitro assays demonstrated that related compounds exhibited inhibition of COX enzymes, suggesting potential for anti-inflammatory drug development (Phytotherapy Research, 2024) .
- Pesticidal Efficacy : Field trials showed that thiadiazole-based pesticides had a marked effect on crop yield and pest control efficiency compared to traditional methods (Agricultural Sciences Journal, 2023) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core pyrrolidine-3-carboxamide scaffold with several analogs. Key structural variations lie in the aryl substituents and thiadiazole modifications, which influence physicochemical and bioactive properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Key Research Findings on Structural Influences
Substituent Effects on Solubility and Binding :
- The pyridinylmethyl sulfanyl group in the target compound likely improves water solubility compared to analogs with hydrophobic substituents (e.g., isopropyl in or CF₃ in ). This is critical for bioavailability .
- Fluorinated aryl groups (e.g., 4-fluorophenyl in ) increase membrane permeability but may reduce aqueous solubility .
NMR Profiling and Chemical Environment :
- Comparative NMR studies (e.g., ) reveal that substituents on the thiadiazole ring (e.g., pyridinylmethyl vs. CF₃) alter chemical shifts in regions corresponding to the pyrrolidine carbonyl and thiadiazole sulfur. Such shifts indicate differences in electron-withdrawing/donating effects, which could modulate receptor binding .
Bioactivity Trends: Thiadiazole derivatives with electron-deficient substituents (e.g., CF₃ in ) often exhibit enhanced enzyme inhibition due to stronger electrostatic interactions. The target compound’s pyridinyl group may similarly engage in H-bonding with biological targets . Thioxo-thiazolidinone analogs (e.g., ) show redox-related bioactivity, whereas the target compound’s sulfanyl group may favor disulfide bond formation or metal coordination .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrrolidine-3-carboxamide precursors with functionalized thiadiazole moieties. Key steps include:
- Thiadiazole Formation : Reacting hydrazine derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core .
- Coupling Reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrrolidine and thiadiazole segments .
- Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., 1–5 mol% Pd) are adjusted to maximize yield and purity. TLC and HPLC monitor intermediate formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyridinyl methyl sulfanyl groups at δ 2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 450–470) .
- IR : Confirms carbonyl (C=O at ~1700 cm⁻¹) and amide (N–H at ~3300 cm⁻¹) groups .
- Discrepancies : Contradictions in peak assignments are resolved by spiking with authentic intermediates or 2D NMR (e.g., HSQC, HMBC) .
Q. How is purity assessed, and what thresholds are acceptable for in vitro bioassays?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (e.g., 95:5 water:acetonitrile gradient) with UV detection at 254 nm. Purity ≥95% is standard for biological testing .
- Elemental Analysis : C/H/N/S percentages must align with theoretical values within ±0.4% .
Advanced Research Questions
Q. What experimental strategies elucidate the structure-activity relationship (SAR) of this compound’s thiadiazole and pyrrolidine moieties?
- Methodological Answer :
- Analog Synthesis : Replace thiadiazole sulfanyl groups with methyl or phenyl variants to assess steric/electronic effects .
- Bioactivity Profiling : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets). For example, pyridinylmethyl sulfanyl groups enhance cellular permeability, as shown in analogues with 2–3-fold improved activity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in target active sites, guiding rational modifications .
Q. How can contradictory bioactivity data across studies be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple assays (e.g., antimicrobial MIC, cytotoxicity CC₅₀) using statistical tools (ANOVA, PCA) to identify outliers .
- Assay Variability Control : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability. For instance, discrepancies in IC₅₀ values (>10 µM vs. <1 µM) may stem from differences in ATP concentrations in kinase assays .
Q. What mechanistic studies are recommended to identify the compound’s primary molecular targets?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated probes or photoaffinity labeling to isolate target proteins from cell lysates .
- Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
- Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathway enrichment (e.g., apoptosis, inflammation) .
Q. How are reaction byproducts during synthesis characterized and mitigated?
- Methodological Answer :
- Byproduct Identification : LC-MS/MS detects dimers or oxidized species (e.g., sulfoxide derivatives).
- Mitigation : Add antioxidants (e.g., BHT) to thiol-containing reactions or use inert atmospheres (N₂/Ar) to prevent oxidation .
Methodological Resources
- Flow Chemistry : Optimize exothermic steps (e.g., cyclization) using microreactors for improved heat transfer and reproducibility .
- Statistical DoE : Apply factorial designs (e.g., 3² factors) to evaluate solvent, temperature, and catalyst interactions on yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
